N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a chloro group, and an ethoxyethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-chlorobenzoyl chloride and 4-(2-ethoxyethoxy)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 3-amino-4-chlorobenzoyl chloride is reacted with 4-(2-ethoxyethoxy)aniline under reflux conditions to form the desired benzamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Binding Affinity: High binding affinity to target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxyethoxy group.
N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of an ethoxyethoxy group.
N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-(2-ethoxyethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)11-13/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTPSBZZXUPEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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